N-Allylmaleimide

Description

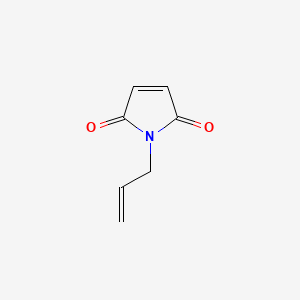

Structure

3D Structure

Properties

IUPAC Name |

1-prop-2-enylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-2-5-8-6(9)3-4-7(8)10/h2-4H,1,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSFDAYXWBWRTSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80183885 | |

| Record name | Maleimide, N-allyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2973-17-3, 31940-21-3 | |

| Record name | N-Allylmaleimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2973-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Allyl-1H-pyrrole-2,5-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002973173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Allylmaleimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177880 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC175866 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175866 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Maleimide, N-allyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ALLYL-1H-PYRROLE-2,5-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MOY8PV1214 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-Allylmaleimide: Structure, Properties, and Applications

Introduction

N-Allylmaleimide is a hetero-bifunctional organic compound that has garnered significant attention in the fields of bioconjugation, polymer chemistry, and materials science. Its unique molecular architecture, featuring both a highly reactive maleimide ring and a versatile allyl group, allows for orthogonal chemical modifications. The maleimide moiety is renowned for its rapid and highly selective reaction with thiols, making it a cornerstone for the site-specific modification of cysteine residues in proteins and peptides.[1][2] Simultaneously, the allyl group can participate in a distinct set of reactions, such as radical-mediated polymerizations and thiol-ene "click" chemistry, opening avenues for advanced material design.[3][4][5]

This guide provides a comprehensive technical overview of this compound, delving into its core chemical properties, reactivity, and mechanistic pathways. It further details its critical applications in drug development, particularly in the construction of Antibody-Drug Conjugates (ADCs), and its role in the synthesis of novel polymers. Practical experimental protocols and safety guidelines are also provided to equip researchers with the knowledge required for its effective and safe utilization.

Part 1: Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of this compound is essential for its successful application in experimental design.

1.1 Molecular Structure and Identifiers

This compound consists of a five-membered maleimide ring N-substituted with an allyl (prop-2-en-1-yl) group.

-

Chemical Name: 1-(2-Propen-1-yl)-1H-pyrrole-2,5-dione[6]

-

Synonyms: N-Allyl-maleimide, 1-Allyl-1H-pyrrole-2,5-dione[7][8]

Caption: Chemical structure of this compound.

1.2 Physicochemical Data

The physical and chemical properties of this compound are summarized in the table below. These characteristics are critical for determining appropriate solvents, reaction temperatures, and storage conditions.

| Property | Value | Reference(s) |

| Appearance | White to off-white crystalline solid | [7] |

| Melting Point | 45 °C | [6][8][10] |

| Boiling Point | 134 °C @ 12 Torr | [6][8][10] |

| Density | ~1.2 g/cm³ | [6][10] |

| Solubility | Soluble in DMSO, DMF, Chloroform.[1][11] Sparingly soluble in water.[12] | |

| Storage | Store at 2-8°C under inert gas (Nitrogen or Argon), away from light. | [8][10] |

1.3 Spectral Characterization Data

Spectroscopic methods are used to confirm the identity and purity of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the allyl group protons (typically in the range of 4.0-6.0 ppm) and the two equivalent vinyl protons on the maleimide ring (a singlet around 6.7-6.8 ppm).

-

¹³C NMR Spectroscopy: The carbon NMR will display signals for the carbonyl carbons of the maleimide ring (around 170 ppm), the vinyl carbons of the maleimide (around 134 ppm), and the carbons of the allyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands for the C=O stretching of the imide group (typically around 1700-1780 cm⁻¹) and bands corresponding to the C=C stretching of both the maleimide ring and the allyl group (around 1640 cm⁻¹).[13]

-

Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at an m/z corresponding to its molecular weight (137.14).[14]

Part 2: Reactivity and Mechanistic Insights

The utility of this compound stems from the distinct and controllable reactivity of its two functional moieties.

2.1 The Maleimide Moiety: Thiol-Michael Addition

The reaction between a maleimide and a thiol is a cornerstone of bioconjugation, prized for its speed, selectivity, and mild reaction conditions.[15]

Mechanism: The reaction proceeds via a nucleophilic Michael addition.[16] The thiolate anion (RS⁻), which is the active nucleophile, attacks one of the electron-deficient carbons of the maleimide's carbon-carbon double bond.[16] This forms a stable, covalent thioether bond, resulting in a thiosuccinimide product.[1][16] The reaction is highly efficient, often considered a type of "click chemistry," and can proceed without a catalyst in polar solvents like water, DMSO, or DMF.[1]

Reaction Conditions and Selectivity:

-

pH Dependence: The reaction is highly pH-dependent, with an optimal range of 6.5 to 7.5.[1][15] In this window, the thiol group (pKa ~8.5-9.5) exists in equilibrium with its more nucleophilic thiolate form, while amine groups (like the ε-amino group of lysine) remain largely protonated and unreactive.[17] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1]

-

Chemoselectivity: This pH control grants exceptional chemoselectivity for cysteine residues on proteins, enabling precise, site-specific modifications.[1][2]

Stability and Reversibility: While the resulting thiosuccinimide linkage is generally stable, it can undergo a retro-Michael reaction (thiol exchange) under certain conditions, particularly in the presence of other thiols. The maleimide ring itself is susceptible to hydrolysis at higher pH, which opens the ring to form an unreactive maleamic acid derivative; this hydrolysis inactivates the maleimide for conjugation.[1] However, if hydrolysis occurs after the thioether bond has formed, the resulting ring-opened succinamic acid thioether is stable.[1]

Caption: Mechanism of the thiol-maleimide Michael addition reaction.

2.2 The Allyl Moiety: A Platform for Polymerization

The terminal allyl group provides a second reactive handle that is orthogonal to the maleimide-thiol chemistry.

-

Radical Polymerization: The allyl double bond can participate in free-radical polymerization, either to form homopolymers of this compound or to be incorporated as a comonomer with other vinyl monomers like methyl methacrylate.[18][19] This allows for the synthesis of polymers with high thermal stability.[18] Heating this compound can result in the formation of a network polymer through the interaction of these allyl groups.[4]

-

Thiol-Ene Reaction: The allyl group is an excellent substrate for radical-mediated thiol-ene reactions. This "click" reaction proceeds under different conditions (typically UV initiation or thermal radical initiation) than the thiol-Michael addition, allowing for sequential conjugations. This dual reactivity is exploited in the design of complex polymer architectures and self-healing materials.[3][5]

Caption: Orthogonal reactivity of this compound's functional groups.

Part 3: Applications in Research and Development

The unique properties of this compound make it a valuable tool across multiple scientific disciplines.

3.1 Bioconjugation and Drug Development

The high selectivity of the maleimide group for cysteines is widely exploited for creating precisely engineered biomolecules.[20]

-

Antibody-Drug Conjugates (ADCs): Maleimide chemistry is a foundational technology for linking potent cytotoxic drugs to monoclonal antibodies. These ADCs can selectively target cancer cells, enhancing therapeutic efficacy while minimizing off-target toxicity. Marketed ADCs like Adcetris® utilize maleimide-based linkers.[20]

-

Protein Labeling: this compound can be used to attach fluorescent dyes, biotin tags, or other reporter molecules to proteins for use in proteomics, diagnostics, and cellular imaging.

-

Surface Functionalization: It is used to immobilize proteins or peptides onto surfaces like nanoparticles, beads, or biosensor chips for diagnostic and therapeutic applications.

3.2 Polymer Chemistry and Materials Science

The ability of this compound to undergo polymerization through its allyl group makes it a valuable monomer and cross-linking agent.

-

Thermosetting Polymers: this compound is used in the synthesis of thermosets and other polymers with high thermal stability and desirable mechanical properties.[3][18]

-

Self-Healing and Reversible Materials: The dual reactivity allows for the creation of complex polymer networks. For example, the maleimide can form a reversible bond (via retro-Michael reaction) while the allyl group forms a stable, cross-linked network, a strategy employed in developing self-healing materials.[3]

Part 4: Experimental Protocols

The following protocols provide standardized, step-by-step methodologies for common applications of this compound.

Protocol 1: General Procedure for Protein-Maleimide Conjugation

This protocol describes the site-specific labeling of a cysteine-containing protein.

A. Materials:

-

Cysteine-containing protein in a suitable buffer (e.g., PBS, pH 7.2)

-

This compound

-

Anhydrous DMSO or DMF

-

Phosphate-Buffered Saline (PBS), pH 7.2, degassed

-

Desalting column (e.g., PD-10) or dialysis equipment

B. Workflow:

Caption: Experimental workflow for a typical protein-maleimide conjugation.

C. Step-by-Step Methodology:

-

Prepare Protein Solution: Dissolve the protein in degassed PBS buffer at a concentration of 1-5 mg/mL. If the protein has disulfide bonds that need to be reduced to free thiols, pre-treat with a reducing agent like TCEP and subsequently remove it.

-

Prepare Maleimide Stock Solution: Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMSO or DMF. Maleimides are moisture-sensitive in solution.[1]

-

Initiate Conjugation: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. Mix gently.

-

Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C. The optimal time may vary depending on the protein.

-

Quench (Optional): To stop the reaction and consume any unreacted maleimide, a small molecule thiol like free cysteine or β-mercaptoethanol can be added to a final concentration of ~10 mM.

-

Purify the Conjugate: Remove excess, unreacted this compound and quenching reagents by passing the reaction mixture through a desalting column or by dialysis against PBS.

-

Characterize: Confirm successful conjugation using SDS-PAGE (which will show a mass shift) and/or mass spectrometry to determine the degree of labeling.

Protocol 2: Outline of this compound Synthesis

This compound is typically synthesized via a two-step, one-pot reaction from maleic anhydride and allylamine.[21]

-

Maleamic Acid Formation: Maleic anhydride is reacted with allylamine in a suitable solvent (e.g., acetic acid). This reaction opens the anhydride ring to form the intermediate N-allylmaleamic acid.

-

Cyclization (Imidization): The intermediate is then cyclized to form the imide ring. This is typically achieved by heating the mixture in the presence of a dehydrating agent like acetic anhydride and a catalyst such as sodium acetate.[21] The product is then isolated and purified, often by recrystallization.

Part 5: Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety.

-

General Precautions: Handle in a well-ventilated area or under a chemical fume hood.[22][23] Wear suitable protective clothing, including gloves and safety goggles.[24] Avoid contact with skin and eyes and prevent the formation of dust.[25]

-

Hazards: this compound is harmful if swallowed and can cause skin irritation or an allergic skin reaction. It may also cause severe eye damage.[24]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[22][23][25]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[25]

Conclusion

This compound stands out as a uniquely versatile building block for chemists and drug developers. Its well-defined, orthogonal reactivity allows for the precise construction of complex molecular architectures, from targeted antibody-drug conjugates to advanced, functional polymers. The maleimide group offers a robust and highly selective handle for bioconjugation, while the allyl group provides a gateway to a vast range of polymerization chemistries. By understanding its fundamental properties, reaction mechanisms, and proper handling, researchers can fully leverage the potential of this compound to drive innovation in medicine and materials science.

References

- Vector Labs. Maleimide Reaction Chemistry.

- Anonymous. (2024).

- Bachem. (2022). The Thiol-Maleimide Reaction: A Guide.

- ECHEMI. (n.d.). This compound Formula - 2973-17-3.

- Watson Noke Scientific Ltd. (2021). This compound CAS 2973-17-3.

- BenchChem. (n.d.).

- National Center for Biotechnology Information. (n.d.). This compound.

- Konkolewicz, D., et al. (2015). Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. Polymer Chemistry.

- ChemicalBook. (2025). This compound | 2973-17-3.

- ChemicalBook. (n.d.). This compound CAS#: 2973-17-3.

- ECHEMI. (2019).

- Gabba, M., et al. (2025).

- Fisher Scientific. (2009).

- Thermo Fisher Scientific. (2008).

- Sigma-Aldrich. (2025).

- Matsumoto, A., Kubota, T., & Otsu, T. (n.d.). Radical polymerization of N-(alkyl-substituted phenyl)maleimides: synthesis of thermally stable polymers soluble in nonpolar solvents. Macromolecules.

- Gabba, M., et al. (2025).

- PubChemLite. (n.d.). This compound (C7H7NO2).

- Specific Polymers. (n.d.). Allyl maleimide.

- Gorbunova, M. N., & Tiunova, T. G. (2025). New this compound-Based Copolymers: Synthesis and Thermal Properties.

- d'Agosto, F., & Bernard, J. (2018).

- Uusi-Kyyny, P., et al. (2025). Ene reaction of allylbenzene and N-methylmaleimide in subcritical water and ethanol.

- ResearchGate. (2025).

- De L’Orne, T. R., et al. (2009). Synthesis and in Vitro Evaluation of N-Substituted Maleimide Derivatives as Selective Monoglyceride Lipase Inhibitors. Journal of Medicinal Chemistry.

- ResearchGate. (2025). Visible light induced polymerization of maleimide–vinyl and maleimide–allyl ether based systems.

- National Toxicology Program. (1992). N-phenylmaleimide.

- Rose-Hulman Institute of Technology. (n.d.). IR Absorption Bands and NMR.

Sources

- 1. vectorlabs.com [vectorlabs.com]

- 2. Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation [mdpi.com]

- 3. Allyl maleimide - specific polymers [specificpolymers.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. echemi.com [echemi.com]

- 7. watsonnoke.com [watsonnoke.com]

- 8. This compound | 2973-17-3 [chemicalbook.com]

- 9. This compound | C7H7NO2 | CID 18098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound CAS#: 2973-17-3 [m.chemicalbook.com]

- 11. Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. N-Phenylmaleimide | C10H7NO2 | CID 13662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. rose-hulman.edu [rose-hulman.edu]

- 14. PubChemLite - this compound (C7H7NO2) [pubchemlite.lcsb.uni.lu]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. bachem.com [bachem.com]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. farm.ucl.ac.be [farm.ucl.ac.be]

- 22. echemi.com [echemi.com]

- 23. assets.thermofisher.com [assets.thermofisher.com]

- 24. sigmaaldrich.com [sigmaaldrich.com]

- 25. fishersci.com [fishersci.com]

Synthesis of N-Allylmaleimide from Maleic Anhydride: A Mechanistic and Practical Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Allylmaleimide is a versatile bifunctional monomer crucial in polymer science and bioconjugation. Its synthesis from readily available maleic anhydride and allylamine is a cornerstone reaction for accessing this valuable compound. This guide provides a comprehensive overview of the synthesis, delving into the underlying reaction mechanisms, offering a detailed, field-proven experimental protocol, and addressing critical aspects of process optimization, purification, and safety. The content is structured to provide not just a methodology, but a deep understanding of the causality behind experimental choices, empowering researchers to execute and adapt the synthesis with confidence and scientific rigor.

Introduction: The Significance of this compound

N-substituted maleimides are a class of compounds with significant utility across various scientific disciplines. The maleimide group, being an excellent Michael acceptor and a reactive dienophile in Diels-Alder reactions, serves as a powerful tool for covalent modification and polymer synthesis.[1][2] The N-allyl functionality introduces a second, orthogonal reactive handle—an alkene—that can participate in distinct chemistries such as thiol-ene reactions, free-radical polymerization, and metathesis.[3][4][5]

This dual reactivity makes this compound a highly sought-after monomer for creating advanced materials, including:

-

High-Performance Polymers: Used to enhance the thermal stability of resins.[1]

-

Bioconjugates: Acts as a linker to attach molecules to proteins or other biomolecules via the maleimide's reaction with thiol groups.[1]

-

Functional Surfaces: Employed in surface modification to introduce specific properties.[3]

The synthesis from maleic anhydride is the most common and economical route, proceeding through a two-step sequence involving the formation of an intermediate N-allylmaleamic acid, followed by cyclodehydration.[1][6]

Chemical Theory and Reaction Mechanism

The conversion of maleic anhydride to this compound is a classic two-step process. Understanding the mechanism of each step is crucial for optimizing reaction conditions and troubleshooting potential issues.

Step 1: Formation of N-Allylmaleamic Acid

The first step is the nucleophilic acyl substitution reaction between allylamine and maleic anhydride. The amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of the anhydride ring. This leads to the opening of the anhydride ring to form the corresponding N-allylmaleamic acid.[7][8][9] This reaction is typically fast and exothermic and can be performed at room temperature or with mild cooling.[1]

Step 2: Cyclodehydration of N-Allylmaleamic Acid

The second, and more challenging, step is the intramolecular cyclization of the maleamic acid to form the imide ring. This is a dehydration reaction that requires a chemical dehydrating agent and often heat to proceed efficiently.[10] The most common laboratory method employs acetic anhydride as the dehydrating agent with sodium acetate as a catalyst.[6][11]

The mechanism involves the following key transformations:

-

Activation: Acetic anhydride, often in the presence of a base like sodium acetate, activates the carboxylic acid group of the maleamic acid, potentially forming a mixed anhydride intermediate.[12]

-

Intramolecular Nucleophilic Attack: The amide nitrogen then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon.[10]

-

Dehydration and Ring Closure: A molecule of water (or its equivalent, acetic acid) is eliminated, leading to the formation of the stable five-membered maleimide ring.[12][13]

While acetic anhydride is common, other dehydrating agents like p-toluenesulfonic acid in an azeotroping solvent (e.g., toluene) can also be used.[14]

Detailed Experimental Protocol

This protocol describes a reliable, scalable laboratory procedure for the synthesis of this compound.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Notes |

| Maleic Anhydride | C₄H₂O₃ | 98.06 | 52-55 | 202 | Corrosive, respiratory sensitizer. Handle in a fume hood.[15] |

| Allylamine | C₃H₇N | 57.09 | -88 | 53-54 | Flammable, toxic, corrosive. Handle with extreme care.[16] |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | -73 | 138-140 | Corrosive, lachrymator. Reacts violently with water.[11] |

| Sodium Acetate (Anhydrous) | C₂H₃NaO₂ | 82.03 | 324 | - | Hygroscopic. Ensure it is dry before use.[6] |

| Diethyl Ether (Anhydrous) | (C₂H₅)₂O | 74.12 | -116 | 34.6 | Highly flammable. Use in a well-ventilated area.[11] |

Step-by-Step Methodology

Part A: Synthesis of N-Allylmaleamic Acid

-

Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve maleic anhydride (19.6 g, 0.20 mol) in 250 mL of anhydrous diethyl ether.[11]

-

Amine Addition: Cool the flask in an ice bath. Prepare a solution of allylamine (11.4 g, 0.20 mol) in 20 mL of anhydrous diethyl ether and add it to the dropping funnel. Add the allylamine solution dropwise to the stirred maleic anhydride solution over 30 minutes. The addition is exothermic, and a white precipitate will form.[11]

-

Reaction: After the addition is complete, remove the ice bath and stir the resulting thick suspension at room temperature for an additional hour.

-

Isolation: Collect the white precipitate (N-allylmaleamic acid) by suction filtration. Wash the solid with two 50 mL portions of cold diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the product under vacuum to yield N-allylmaleamic acid as a fine white powder. The yield is typically quantitative. The product is often used in the next step without further purification.

Part B: Cyclodehydration to this compound

-

Setup: In a 500 mL Erlenmeyer flask, combine the dried N-allylmaleamic acid (31.0 g, 0.20 mol), anhydrous sodium acetate (6.5 g, 0.08 mol), and acetic anhydride (70 mL).[11]

-

Reaction: Gently swirl the flask and heat it on a steam bath for 30 minutes. The suspension should dissolve, and the solution will typically turn a yellow to orange color.[11]

-

Workup: Allow the reaction mixture to cool slightly and then carefully pour it into a beaker containing 500 mL of ice water while stirring vigorously. A precipitate of crude this compound will form.

-

Isolation: Stir the mixture for 15-20 minutes to fully precipitate the product and hydrolyze excess acetic anhydride. Collect the crude product by suction filtration and wash it thoroughly with cold water until the filtrate is neutral.

-

Drying: Dry the crude product to the air or under a vacuum. The expected yield of crude this compound is in the range of 75-85%.

Purification

The crude this compound can be purified by one of the following methods:

-

Recrystallization: Recrystallize from a suitable solvent like cyclohexane or an ethanol/water mixture to obtain the product as a pale yellow solid.[11]

-

Flash Chromatography: For higher purity, dissolve the crude product in a minimal amount of dichloromethane and purify it by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., starting from 15:1).[17] This method is effective for removing colored impurities.[18]

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

| Analysis | Expected Result |

| Melting Point | 69-70 °C (literature values may vary slightly)[3] |

| ¹H-NMR (CDCl₃) | δ (ppm): 6.71 (s, 2H, CH=CH), 5.84-5.76 (m, 1H, -CH=CH₂), 5.19-5.16 (m, 2H, -CH=CH₂), 4.12 (d, 2H, N-CH₂)[17] |

| ¹³C-NMR (CDCl₃) | δ (ppm): 170.3 (C=O), 134.2 (CH=CH), 131.5 (-CH=CH₂), 117.7 (-CH=CH₂), 39.9 (N-CH₂)[17] |

| Appearance | Transparent liquid or low-melting pale yellow solid[17] |

Safety and Handling

The synthesis of this compound involves several hazardous chemicals. A thorough risk assessment must be conducted before beginning any experimental work.[11]

-

Maleic Anhydride: Corrosive and a severe respiratory irritant and sensitizer. Causes burns upon skin contact. Always handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[19][20][21]

-

Allylamine: Highly flammable, toxic, and corrosive. It can be absorbed through the skin and is harmful if inhaled. Work must be performed in a well-ventilated fume hood.

-

Acetic Anhydride: Corrosive and a lachrymator (causes tearing). Reacts exothermically with water. Handle with care in a fume hood.

-

General Precautions: Ensure that eyewash stations and safety showers are readily accessible.[19]

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench reactive reagents like acetic anhydride carefully before disposal.

Troubleshooting and Process Insights

| Issue | Potential Cause | Recommended Solution |

| Low yield in Step 1 | Incomplete reaction; loss of product during filtration. | Ensure dropwise addition to control the exothermic reaction. Use a fine filter paper (e.g., Büchner funnel) to collect the fine precipitate. |

| Low yield in Step 2 | Incomplete cyclization; product loss during workup. | Ensure anhydrous conditions; use dry sodium acetate. Heat for the recommended time. Ensure the product fully precipitates from the ice water before filtration. |

| Dark-colored product | Side reactions or polymerization at high temperatures. | Avoid overheating during the cyclization step. Purification by flash chromatography is highly effective at removing colored impurities.[17] |

| Product is an oil, not a solid | Presence of impurities lowering the melting point. | Purify by flash column chromatography. The pure product can be a low-melting solid or a liquid at room temperature.[17] |

Expert Insight: The key to a successful synthesis lies in the second step. The maleamic acid intermediate must be dry, and the sodium acetate must be anhydrous to facilitate the dehydration reaction. While the protocol uses a steam bath, careful heating with an oil bath to around 70-80°C can provide more precise temperature control, potentially reducing the formation of colored byproducts.[1]

Conclusion

The two-step synthesis of this compound from maleic anhydride is a robust and accessible method for producing this valuable bifunctional monomer. By understanding the underlying chemical principles and adhering to a carefully planned experimental protocol, researchers can reliably obtain high yields of the desired product. Proper attention to purification techniques and stringent safety measures are paramount to ensuring a successful and safe outcome. The insights and detailed procedures provided in this guide serve as a solid foundation for professionals in chemical research and drug development to utilize this compound in their innovative work.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Alam, M. S., et al. (2022). Rapid and Facile Synthesis of Isomaleimides: Dehydration of Maleamic Acids using Methanesulfonyl Chloride. ResearchGate. Retrieved from [Link]

-

Kappe, C. O., et al. (2019). Preparation of N-arylmaleimides with PPh3-CBrCl3 as reagent. IOSR Journal of Applied Chemistry. Retrieved from [Link]

-

Constantinescu, M., et al. (n.d.). MALEAMIC ACIDS CYCLODEHYDRATION WITH ANHYDRIDES. DFT STUDY IN THE GAS PHASE AND SOLUTION. Revue Roumaine de Chimie. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Molgroup Chemicals. (n.d.). Maleic anhydride. Retrieved from [Link]

-

Unknown. (n.d.). Maleic Anhydride NA. Retrieved from [Link]

-

Unknown. (n.d.). Synthesis on N-Alkylated Maleimides. ResearchGate. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Maleic anhydride. Retrieved from [Link]

-

Valudor Products. (n.d.). Safety Data Sheet: maleic anhydride. Retrieved from [Link]

-

Constantinescu, M., et al. (2006). Computational study of maleamic acid cyclodehydration with acetic anhydride. ResearchGate. Retrieved from [Link]

-

Unknown. (2018). Synthesis and biological activity of some maleimide derivatives. Journal of Kerbala University. Retrieved from [Link]

- Unknown. (2009). CN101429153A - Synthesis of N- alkyl substituted maleimide. Google Patents.

-

Organic Syntheses. (n.d.). n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine. Retrieved from [Link]

- Unknown. (1999). US5965746A - Efficient method for the synthesis of N-cyclic maleamic acids and N-cyclic maleimides. Google Patents.

-

Wikipedia. (n.d.). Maleamic acid. Retrieved from [Link]

-

Zhao, L.-M., et al. (2017). H2SO4-Mediated Intramolecular Cyclization of N-Arylated Homoallylamines: A Solvent-Free, Atom- and Step-Economical Synthesis of Tetrahydro-1-benzazepines. Organic Chemistry Portal. Retrieved from [Link]

-

Various Authors. (2015). Can anyone please suggest how I can synthesis n-ethyl maleimide from maleic anhydride?. ResearchGate. Retrieved from [Link]

-

Cava, M. P., et al. (1956). Dehydration of N-arylmaleamic acids with acetic anhydride. The Journal of Organic Chemistry. Retrieved from [Link]

-

Unknown. (2022). Synthesis of N-substituted maleimides. American Chemical Society. Retrieved from [Link]

- Unknown. (2021). KR102213649B1 - Method for purifying n-substituted maleimide. Google Patents.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0254312). Retrieved from [Link]

- Unknown. (2018). KR20180037796A - Purification method of n-substituted maleimide. Google Patents.

- Unknown. (1976). US3947493A - Process for the production of maleamic acids. Google Patents.

-

Organic Syntheses. (n.d.). Procedure for 4. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Retrieved from [Link]

-

Cava, M. P., et al. (n.d.). N-Phenylmaleimide. Organic Syntheses. Retrieved from [Link]

-

Gaina, C., et al. (2000). Synthesis and polymerization of bifunctional monomers with maleimide and allyl groups. ResearchGate. Retrieved from [Link]

-

Kočevar, M., et al. (2001). On the use of water as a solvent - simple and short one- step synthesis of maleimides. Arkivoc. Retrieved from [Link]

- Unknown. (1994). EP0608160A1 - Process for the preparation of meleamic acid. Google Patents.

-

Unknown. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. ACS Omega. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of N-Phenylmaleimide in Advanced Polymerization Techniques. Retrieved from [Link]

-

Wöste, T. H., et al. (2021). Stereoselective Oxidative Cyclization of N-Allyl Benzamides to Oxaz(ol)ines. Angewandte Chemie International Edition. Retrieved from [Link]

-

Unknown. (2021). Synthesis of N- Phenylmaleimide. YouTube. Retrieved from [Link]

-

Unknown. (2006). New this compound-Based Copolymers: Synthesis and Thermal Properties. ResearchGate. Retrieved from [Link]

-

Unknown. (2017). Intramolecular cyclization of: N-allyl propiolamides: A facile synthetic route to highly substituted γ-lactams (a review). ResearchGate. Retrieved from [Link]

-

Khan, M. U. A., et al. (2021). Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers. MDPI. Retrieved from [Link]

-

Unknown. (n.d.). 1H NMR spectra (in D2O) of maleimide 11a, the conjugation product 13a... ResearchGate. Retrieved from [Link]

Sources

- 1. iosrjournals.org [iosrjournals.org]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 7. Maleamic acid - Wikipedia [en.wikipedia.org]

- 8. US3947493A - Process for the production of maleamic acids - Google Patents [patents.google.com]

- 9. youtube.com [youtube.com]

- 10. revroum.lew.ro [revroum.lew.ro]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. CN101429153A - Synthesis of N- alkyl substituted maleimide - Google Patents [patents.google.com]

- 15. ineos.com [ineos.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. rsc.org [rsc.org]

- 18. KR20180037796A - Purification method of n-substituted maleimide - Google Patents [patents.google.com]

- 19. fishersci.com [fishersci.com]

- 20. molgroupchemicals.com [molgroupchemicals.com]

- 21. carlroth.com [carlroth.com]

Core Introduction: The Utility of a Heterobifunctional Reagent

An In-Depth Technical Guide to N-Allylmaleimide: Synthesis, Reactivity, and Applications in Advanced Bioconjugation and Polymer Science

This compound is a versatile hetero-bifunctional organic compound that serves as a critical building block in both bioconjugation and materials science. Its chemical architecture is distinguished by two key functional groups:

-

A Maleimide Moiety: An electrophilic α,β-unsaturated carbonyl system that exhibits high reactivity and specificity towards nucleophiles, most notably thiols.

-

An Allyl Group: A terminal alkene that can readily participate in polymerization reactions, such as free-radical polymerization or thiol-ene "click" chemistry.

This dual reactivity allows for the sequential or orthogonal functionalization of molecules and materials, making this compound an invaluable tool for creating complex macromolecular structures.

Physicochemical and Structural Data

A summary of the fundamental properties of this compound is presented below for quick reference. These values are critical for experimental design, including solvent selection, reaction temperature, and analytical characterization.

| Property | Value | Reference(s) |

| CAS Number | 2973-17-3 | [1][2][3] |

| Molecular Formula | C₇H₇NO₂ | [1][2][3] |

| Molecular Weight | 137.14 g/mol | [1][2][4] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 45 °C | [1][5] |

| Boiling Point | 134 °C @ 12 Torr | [1][5] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Argon) | [5] |

Synthesis of this compound: A Validated Protocol

The most common and efficient synthesis of this compound is a two-step process starting from readily available commercial precursors: maleic anhydride and allylamine.[6] This method is scalable and yields a high-purity product.

Caption: General workflow for the two-step synthesis of this compound.

Experimental Protocol: Synthesis of this compound

PART A: Formation of N-Allyl Maleamic Acid

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve maleic anhydride (1.0 eq) in anhydrous diethyl ether under a nitrogen atmosphere.

-

Amine Addition: Cool the solution to 0°C using an ice bath. Add allylamine (1.0 eq), dissolved in a small volume of anhydrous diethyl ether, dropwise to the stirred solution over 30 minutes.

-

Causality Insight: The dropwise addition at low temperature is crucial to control the exothermic reaction and prevent side product formation. The maleamic acid intermediate is insoluble in ether and will precipitate.

-

-

Isolation: After complete addition, allow the reaction to stir for an additional 2 hours at room temperature. Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum. The intermediate is typically used in the next step without further purification.

PART B: Cyclodehydration to this compound

-

Reaction Setup: Suspend the N-allyl maleamic acid (1.0 eq) from Part A in acetic anhydride (approx. 3-4 volumes). Add anhydrous sodium acetate (0.3 eq) to the suspension.

-

Causality Insight: Acetic anhydride acts as both the solvent and the dehydrating agent, while sodium acetate serves as a catalyst for the cyclization reaction.[7]

-

-

Cyclization: Heat the mixture to 80-90°C with stirring for 2-3 hours. The suspension should become a clear solution as the reaction progresses.

-

Work-up and Purification: Cool the reaction mixture to room temperature and pour it into a beaker of ice water to hydrolyze the excess acetic anhydride. The this compound product will precipitate.

-

Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then a small amount of cold ethanol.

-

Validation: Recrystallize the crude product from an ethanol/water mixture to yield pure, white crystals of this compound. Confirm identity and purity using ¹H NMR, ¹³C NMR, and melting point analysis.

Core Reactivity and Mechanistic Insights

The utility of this compound is rooted in the distinct reactivity of its two functional groups.

The Maleimide Group: Thiol-Michael Addition

The electron-deficient double bond of the maleimide ring is a superb Michael acceptor, especially for soft nucleophiles like thiols.[8][9][10][11] This reaction is the cornerstone of its use in bioconjugation.

Mechanism: The reaction proceeds via a conjugate 1,4-addition of a thiolate anion to the maleimide double bond, forming a stable thioether (thiosuccinimide) linkage.

Caption: Reaction mechanism of the thiol-Michael addition with maleimides.

Key Experimental Considerations:

-

pH Control: The reaction is highly efficient and chemoselective for thiols over other nucleophilic groups (like amines) within a pH range of 6.5-7.5.[12] At this pH, a sufficient population of the highly nucleophilic thiolate anion (R-S⁻) exists, while amines (R-NH₂) remain largely protonated and unreactive.

-

Reversibility (Trustworthiness Pillar): While the resulting thiosuccinimide bond is generally considered stable, it can undergo a retro-Michael reaction, particularly in the presence of excess competing thiols.[13] This is a critical consideration for the stability of bioconjugates in vivo. Strategies to mitigate this include using maleimide derivatives that promote rapid hydrolysis of the succinimide ring post-conjugation to form a non-reversible product.[2]

The Allyl Group: Polymerization and Functionalization

The terminal allyl group provides a second handle for modification, most commonly through polymerization reactions.

-

Free-Radical Polymerization: this compound can be copolymerized with other monomers to introduce the reactive maleimide functionality into polymer backbones or side chains.[3][14][15]

-

Thiol-Ene Reactions: In the presence of a photoinitiator, the allyl group readily reacts with thiols in a "click" chemistry fashion.[16] This allows for the formation of cross-linked networks, hydrogels, or surface functionalization under mild conditions.

Applications in Research and Drug Development

Core Application: Bioconjugation and Protein Labeling

The selective reactivity of the maleimide group towards cysteine residues has made it a dominant tool for site-specific protein modification.[13][17] This is foundational to the construction of Antibody-Drug Conjugates (ADCs), PEGylated proteins, and fluorescently labeled antibodies.

Caption: Standard experimental workflow for protein labeling via maleimide chemistry.

Protocol: Labeling a Cysteine-Containing Peptide

-

Peptide Preparation: Dissolve the cysteine-containing peptide in a reaction buffer (e.g., Phosphate-Buffered Saline, PBS) at pH 7.0-7.4. If the peptide has disulfide bonds that need to be reduced to free thiols, pre-treat with a reducing agent like DTT or TCEP and subsequently remove the reducing agent via dialysis or a desalting column.

-

Reagent Preparation: Prepare a 10-20 mM stock solution of this compound in a water-miscible organic solvent like DMSO or DMF.

-

Conjugation: Add a 10-fold molar excess of the this compound solution to the stirring peptide solution.

-

Self-Validating System: The progress of the reaction can be monitored by taking aliquots and analyzing them via LC-MS to observe the consumption of the starting peptide and the appearance of the desired conjugate mass.

-

-

Reaction Quenching: After 2 hours of incubation at room temperature, quench any unreacted this compound by adding a small molecule thiol (e.g., L-cysteine or β-mercaptoethanol) to a final concentration of ~50 mM.

-

Purification: Purify the resulting peptide conjugate from excess reagents using reverse-phase HPLC or size-exclusion chromatography.

Application in Polymer and Materials Science

The bifunctional nature of this compound allows it to act as a cross-linking agent. For instance, a polymer with pendant thiol groups can be cross-linked by adding this compound, which first reacts with the thiols via Michael addition. The remaining allyl groups can then be polymerized through thermal or photoinitiation to form a robust, thermoset network.[14]

Safety and Handling

N-substituted maleimides are potent alkylating agents and should be handled with care in a chemical fume hood.

-

Hazards: Based on data for similar compounds, this compound should be considered harmful or fatal if swallowed, toxic upon skin contact, a cause of severe skin and eye burns, and a potential skin sensitizer (may cause an allergic reaction).[18][4][19][20]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile is often suitable), safety goggles, and a lab coat.

-

Handling: Avoid creating dust. Do not breathe dust, vapor, or mist. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]

-

This compound CAS 2973-17-3. (2021, March 29). Watson Noke Scientific Ltd. Retrieved January 8, 2026, from [Link]

-

Allyl maleimide. (n.d.). Specific Polymers. Retrieved January 8, 2026, from [Link]

-

New this compound-Based Copolymers: Synthesis and Thermal Properties. (2006, August). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Synthesis and polymerization of bifunctional monomers with maleimide and allyl groups. (2009, August). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies. (2018, August 15). PubMed. Retrieved January 8, 2026, from [Link]

-

Bioconjugation with Maleimides: A Useful Tool for Chemical Biology. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Synthesis on N-Alkylated Maleimides. (2006, August). ResearchGate. Retrieved January 8, 2026, from [Link]

- CN101429153A - Synthesis of N- alkyl substituted maleimide. (n.d.). Google Patents.

- Synthesis and in Vitro Evaluation of N-Substituted Maleimide Derivatives as Selective Monoglyceride Lipase Inhibitors. (2009). Journal of Medicinal Chemistry, 52(23), 7410-7420.

-

Michael Addition Reaction Mechanism. (n.d.). Chemistry Steps. Retrieved January 8, 2026, from [Link]

-

Michael addition reaction. (n.d.). Wikipedia. Retrieved January 8, 2026, from [Link]

-

Michael Addition. (n.d.). Organic Chemistry Portal. Retrieved January 8, 2026, from [Link]

-

The Michael Addition Reaction and Conjugate Addition. (2023, May 24). Master Organic Chemistry. Retrieved January 8, 2026, from [Link]

-

Significance of Polymers with “Allyl” Functionality in Biomedicine. (n.d.). PubMed Central (PMC). Retrieved January 8, 2026, from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. CN101429153A - Synthesis of N- alkyl substituted maleimide - Google Patents [patents.google.com]

- 7. farm.ucl.ac.be [farm.ucl.ac.be]

- 8. One moment, please... [chemistrysteps.com]

- 9. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 10. Michael Addition [organic-chemistry.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. vectorlabs.com [vectorlabs.com]

- 13. Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. assets.thermofisher.cn [assets.thermofisher.cn]

- 19. cdn.caymanchem.com [cdn.caymanchem.com]

- 20. fishersci.com [fishersci.com]

Reactivity of the allyl group in N-Allylmaleimide

An In-Depth Technical Guide to the Reactivity of N-Allylmaleimide

Abstract

This compound (NAMI) is a heterobifunctional monomer possessing two distinct and selectively addressable reactive sites: an electron-deficient maleimide double bond and an electron-rich allyl double bond. This guide provides a comprehensive technical overview of the reactivity of NAMI, with a particular focus on the strategic exploitation of its allyl group. We will explore the orthogonal reaction pathways available, including Michael addition and Diels-Alder reactions at the maleimide core, and radical-mediated processes such as thiol-ene additions and polymerization involving the allyl moiety. By elucidating the underlying mechanisms and providing field-proven experimental protocols, this document serves as a resource for researchers in polymer chemistry, bioconjugation, and materials science, enabling the rational design and synthesis of advanced functional materials.

Introduction: The Duality of this compound

This compound is a valuable building block in synthetic chemistry due to its intrinsic dual functionality. The molecule comprises a five-membered maleimide ring, featuring a highly polarized carbon-carbon double bond, connected via a nitrogen atom to an allyl group, which contains a terminal, unactivated alkene. This unique architecture allows for selective, stepwise, or concurrent chemical modifications, making NAMI a versatile precursor for complex macromolecular structures, functional polymers, and bioconjugates.

The key to harnessing NAMI's potential lies in understanding the distinct electronic nature of its two olefinic systems.

-

The Maleimide Alkene: This double bond is rendered electron-poor by the two adjacent carbonyl groups. This polarization makes it an excellent Michael acceptor and a reactive dienophile in pericyclic reactions.

-

The Allyl Alkene: In contrast, the terminal double bond of the allyl group is electron-rich and less sterically hindered, making it an ideal substrate for radical-mediated additions.

This inherent difference in reactivity allows for the application of orthogonal chemistries—reactions that can proceed in the same vessel without interfering with one another.[1]

Figure 1: Structure of this compound (NAMI).

Chemistry of the Maleimide Moiety: An Electrophilic Hub

The electron-deficient nature of the maleimide double bond dictates its primary modes of reactivity, making it a prime target for nucleophilic attack and cycloaddition reactions.

Thiol-Michael Addition

The most prominent reaction of the maleimide group is the Michael addition, particularly with thiol nucleophiles.[2][3][4] This "click" reaction is exceptionally efficient and selective, forming the basis of many bioconjugation strategies for labeling cysteine residues in proteins.[][6][7]

The reaction proceeds via a base-catalyzed mechanism. A weak base, such as an amine (e.g., triethylamine, Et₃N), deprotonates the thiol (R-SH) to form a highly nucleophilic thiolate anion (R-S⁻). This anion then attacks one of the β-carbons of the maleimide double bond in a conjugate addition, forming a stable thioether linkage. The high selectivity stems from the fact that under these conditions, the thiolate is not sufficiently reactive to attack the electron-rich allyl group.[8][9]

Diels-Alder Cycloaddition

As a potent dienophile, the maleimide double bond readily participates in [4+2] Diels-Alder cycloaddition reactions with conjugated dienes.[10] This reaction is a powerful tool for forming six-membered rings in a stereospecific manner, enabling the construction of complex cyclic architectures.[11] For instance, reacting NAMI with a diene like furan or butadiene generates a bicyclic adduct, a transformation often employed in the development of thermoreversible polymers and materials.[11][12][13]

Reactivity of the Allyl Group: A Radical Playground

The terminal allyl group of NAMI provides a complementary set of reactive handles, primarily accessible through radical-mediated pathways. The C-H bonds on the carbon adjacent to the double bond (the allylic position) are weaker than typical sp³ C-H bonds, enhancing its reactivity in radical processes.[14]

Radical Thiol-Ene Reaction

The thiol-ene reaction is another powerful "click" chemistry process that involves the addition of a thiol across a double bond.[15] Unlike the Michael addition, this reaction is initiated by radicals, typically generated by photolysis of a photoinitiator or thermal decomposition of an initiator like azobisisobutyronitrile (AIBN).

The mechanism involves three key steps:

-

Initiation: The initiator generates a radical which abstracts a hydrogen atom from a thiol (R-SH), producing a thiyl radical (R-S•).

-

Propagation: The thiyl radical adds to the allyl double bond of NAMI. This addition occurs in an anti-Markovnikov fashion, with the sulfur adding to the terminal carbon to form a more stable secondary carbon-centered radical. This radical then abstracts a hydrogen from another thiol molecule, propagating the chain and forming the final thioether product.

-

Termination: Two radicals combine to terminate the chain.

This pathway is highly efficient and orthogonal to the base-catalyzed Thiol-Michael addition.[8][9]

Radical Polymerization and Copolymerization

Both the allyl and maleimide groups of NAMI can participate in radical polymerization.[16][17] However, the maleimide double bond is generally more reactive in homopolymerization due to its electronic nature. The allyl group can be readily copolymerized with other monomers, such as acrylates or vinyl ethers, to introduce pendant maleimide functionalities into a polymer backbone.[16] Furthermore, under certain conditions, heating NAMI can lead to crosslinking through the interaction of the allyl groups, forming a network polymer.[18]

Metathesis Reactions

While less common, the terminal allyl group is a potential substrate for olefin metathesis reactions, such as cross-metathesis or ring-closing metathesis, using ruthenium-based catalysts.[19][20] This opens avenues for more complex molecular engineering, although catalyst compatibility with the maleimide functionality must be considered.

Orchestrating Reactivity: Selective and Stepwise Functionalization

The true synthetic power of this compound is realized when its two reactive sites are addressed independently. The choice of reaction conditions is the critical determinant of selectivity.

A combination of experimental and computational studies has demonstrated that a thiol can be directed exclusively to either the maleimide or the allyl group.[8][9]

-

Base-Initiated Conditions (e.g., Et₃N): Thiols add exclusively and quantitatively to the electron-poor maleimide double bond via the Michael addition pathway.

-

Radical-Initiated Conditions (e.g., hv, AIBN): In the absence of base, a radical-mediated thiol-ene reaction occurs. However, if both sites are available, radical conditions can lead to a complex mixture of products as the thiyl radical may react with both the allyl and maleimide alkenes.[8][9]

Therefore, for achieving selective dual functionalization, a stepwise approach is paramount. The most robust strategy involves first performing the base-initiated thiol-Michael addition, which proceeds cleanly without affecting the allyl group. Following purification, the resulting product can then be subjected to a radical-mediated thiol-ene reaction to functionalize the allyl moiety. This sequence yields a precisely difunctionalized molecule with near-quantitative yields at each step.[8][9]

Figure 2: Selective stepwise functionalization of this compound.

Data Summary: Reaction Conditions and Selectivity

The following table summarizes the primary reaction pathways for this compound.

| Reaction Type | Target Group | Reagents & Conditions | Selectivity | Typical Yield | Reference |

| Thiol-Michael Addition | Maleimide | Thiol, Triethylamine (Et₃N), Room Temp. | Excellent for maleimide | >95% | [8][9] |

| Diels-Alder | Maleimide | Conjugated Diene, Heat (e.g., Toluene reflux) | Excellent for maleimide | Variable, often good | [11][13] |

| Radical Thiol-Ene | Allyl | Thiol, Photo/Thermal Initiator (e.g., DMPA, AIBN), UV or Heat | Good for allyl (if maleimide is pre-reacted) | >95% | [8][9][15] |

| Radical Polymerization | Both | Monomers, Thermal Initiator (AIBN), Heat | Low (can form crosslinked networks) | N/A | [16][18] |

Experimental Protocols

The following protocols provide validated, step-by-step methodologies for the selective functionalization of this compound.

Protocol 1: Selective Base-Catalyzed Thiol-Michael Addition

This procedure details the addition of a thiol to the maleimide moiety of NAMI.

-

Reagent Preparation: Dissolve this compound (1.0 eq.) in a suitable solvent (e.g., dichloromethane or THF) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

-

Addition of Thiol: Add the desired thiol (e.g., methyl-3-mercaptopropionate, 1.05 eq.) to the solution.

-

Initiation: Add a catalytic amount of triethylamine (Et₃N, ~0.1 eq.) dropwise while stirring.

-

Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting maleimide is consumed (typically 1-2 hours).

-

Workup: Upon completion, wash the reaction mixture with a mild acid (e.g., 1M HCl) to remove the base, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The resulting product is often pure, but can be further purified by column chromatography if necessary.

-

Characterization: Confirm the structure of the succinimide thioether product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Photoinitiated Radical Thiol-Ene Addition on a Pre-functionalized NAMI

This protocol describes the functionalization of the allyl group on the product obtained from Protocol 1.

Figure 3: Experimental workflow for the thiol-ene reaction.

-

Reagent Preparation: In a quartz reaction vessel, dissolve the product from Protocol 1 (1.0 eq.), the second desired thiol (1.1 eq.), and a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA, 1-5 mol%) in a UV-transparent solvent like acetonitrile.

-

Deoxygenation: Purge the solution with an inert gas (N₂ or Ar) for 15-20 minutes. Oxygen is a radical scavenger and will inhibit the reaction.

-

Initiation: While stirring, irradiate the mixture with a UV lamp (typically 365 nm) at room temperature. The reaction is often rapid, taking minutes to an hour. Monitor for the disappearance of the allyl proton signals by ¹H NMR or by TLC.

-

Workup: Once the reaction is complete, remove the solvent in vacuo.

-

Purification: Purify the crude product via flash column chromatography to remove any unreacted thiol and initiator byproducts.

-

Characterization: Confirm the final structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

This compound serves as a powerful and versatile platform for chemical synthesis. The distinct and predictable reactivity of its maleimide and allyl functionalities enables precise control over molecular architecture. By leveraging the orthogonal relationship between base-catalyzed Michael additions and radical-mediated thiol-ene reactions, researchers can execute sophisticated, stepwise functionalization strategies. This capability is of paramount importance in the fields of advanced polymer synthesis, targeted drug delivery systems, and the creation of novel biomaterials, where precise control over structure and function is essential.

References

-

Reddy, D., et al. (2013). Experimental and Theoretical Studies of Selective Thiol–Ene and Thiol–Yne Click Reactions Involving N-Substituted Maleimides. The Journal of Organic Chemistry. [Link][8]

-

Reddy, D., et al. (2013). Experimental and theoretical studies of selective thiol-ene and thiol-yne click reactions involving N-substituted maleimides. PubMed. [Link][9]

-

de Oliveira, L. F., et al. (2012). Diels-Alder reactions of five-membered heterocycles containing one heteroatom. National Institutes of Health. [Link][11]

-

Kim, J., et al. (2020). Synthesis and Characterization of Thermoresistant Maleimide Copolymers and their Crosslinked Polymers. ResearchGate. [Link][16]

-

Pees, A., et al. (2020). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. MDPI. [Link][21]

-

Matsumoto, A., et al. (1992). Radical polymerization of N-(alkyl-substituted phenyl)maleimides: synthesis of thermally stable polymers soluble in nonpolar solvents. Macromolecules. [Link][22]

-

Pees, A., et al. (2020). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. ResearchGate. [Link][23]

-

Hawthorne, D. G., et al. (1976). The cyclopolymerization of N-Allyl-N-methyl(2-substituted allyl)amines. The structure of the polymers and low molecular weight products. ResearchGate. [Link][24]

-

Varganici, C., et al. (2014). Synthesis and polymerization of bifunctional monomers with maleimide and allyl groups. ResearchGate. [Link][25]

-

Barner-Kowollik, C., et al. (2018). Light‐Controlled Orthogonal Covalent Bond Formation at Two Different Wavelengths. ResearchGate. [Link]

-

Mlinarić, S., et al. (2018). Michael addition reaction of aldehydes to different N-substituted maleimide substrates. ResearchGate. [Link][26]

-

Rzaev, Z. M., et al. (2004). New this compound-Based Copolymers: Synthesis and Thermal Properties. ResearchGate. [Link][18]

-

Oishi, T., et al. (2002). Synthesis and Radical Polymerizations of N-Substituted Maleimide Bearing Two Olefinic Groups. ResearchGate. [Link][17]

-

Pillai, C. S., et al. (2014). Functionalized N-(4-Hydroxy phenyl) Maleimide Monomers: Kinetics of Thermal Polymerization and Degradation Using Model-Free Approach. ResearchGate. [Link][27]

-

Ess, D. H., et al. (2014). Effect of allylic groups on S(N)2 reactivity. PubMed. [Link][28]

-

de Sousa, F. P. M., et al. (2020). Bioconjugation with Maleimides: A Useful Tool for Chemical Biology. ResearchGate. [Link][6]

-

Staderini, M., et al. (2018). Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies. PubMed. [Link][7]

-

Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. [Link][4]

-

Barner-Kowollik, C., & Roesky, H. W. (2009). Orthogonality in organic, polymer, and supramolecular chemistry: from Merrifield to click chemistry. Chemical Communications. [Link][1]

-

Arote, S. R., et al. (2011). ChemInform Abstract: Cross Metathesis of N-Allylamines and α,β-Unsaturated Carbonyl Compounds: A One-Pot Synthesis of Substituted Pyrroles. ResearchGate. [Link][19]

-

Cossy, J., et al. (2002). Enantioselective allyltitanations and metathesis reactions. Application to the synthesis of piperidine alkaloids (+)-sedamine and (-)-prosophylline. PubMed. [Link][20]

-

Zhang, Y., et al. (2022). Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy. MDPI. [Link][12]

-

Royal Society of Chemistry. (n.d.). Diels-Alder reaction of N-phenylmaleimide with in situ generated buta-1,3-diene. [Link][13]

Sources

- 1. Orthogonality in organic, polymer, and supramolecular chemistry: from Merrifield to click chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Michael Addition [organic-chemistry.org]

- 3. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Experimental and theoretical studies of selective thiol-ene and thiol-yne click reactions involving N-substituted maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 11. Diels-Alder reactions of five-membered heterocycles containing one heteroatom - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy | MDPI [mdpi.com]

- 13. rsc.org [rsc.org]

- 14. Allyl group - Wikipedia [en.wikipedia.org]

- 15. Thiol-ene reaction - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Enantioselective allyltitanations and metathesis reactions. Application to the synthesis of piperidine alkaloids (+)-sedamine and (-)-prosophylline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Effect of allylic groups on S(N)2 reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Spectroscopic Guide to N-Allylmaleimide: Structure Elucidation and Characterization

This technical guide provides an in-depth spectroscopic characterization of N-Allylmaleimide (C₇H₇NO₂), a versatile bifunctional monomer crucial in polymer chemistry and bioconjugation.[1][2] Intended for researchers, scientists, and professionals in drug development, this document offers a detailed analysis of the structural features of this compound as determined by Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of spectral data are emphasized to provide a practical and authoritative resource.

Introduction: The Chemical Versatility of this compound

This compound is a molecule of significant interest due to its dual reactivity. It possesses a maleimide group, which is highly reactive towards thiols via Michael addition, making it a cornerstone for bioconjugation, particularly in attaching molecules to cysteine residues in proteins.[3] Simultaneously, its allyl group provides a site for radical-mediated polymerization or "ene" reactions.[4][5] This unique combination of functionalities allows for the synthesis of complex macromolecular architectures and functional biomaterials.[1]

Accurate structural confirmation and purity assessment are paramount before its application. Spectroscopic techniques offer a non-destructive and highly informative approach to verify the chemical identity and integrity of this compound. This guide systematically explores the characteristic spectral signature of this compound.

Below is the chemical structure of this compound, which forms the basis for all subsequent spectroscopic interpretation.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. Both ¹H (proton) and ¹³C NMR provide atom-specific information regarding the chemical environment, connectivity, and number of nuclei.[6][7]

Experimental Protocol: NMR Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and effective solvent for this compound due to its excellent dissolving properties and the presence of a distinct solvent peak (δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C) that typically does not overlap with analyte signals.[8]

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃ in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ 0.00 ppm).[9]

-

Acquisition: Spectra are typically acquired on a 400 MHz or 500 MHz spectrometer to ensure adequate signal dispersion and resolution.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides a proton census of the molecule. The key is to analyze the chemical shift (δ), integration (relative number of protons), and signal multiplicity (splitting pattern).[9][10][11]

Caption: Workflow for interpreting a ¹H NMR spectrum.

The ¹H NMR spectrum of this compound exhibits four distinct signals corresponding to the four sets of chemically non-equivalent protons.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Assigned Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H -C=C-H (Maleimide) | 6.71 | Singlet (s) | 2H | - |

| -CH =CH₂ (Allyl) | 5.84 - 5.76 | Multiplet (m) | 1H | - |

| -CH=CH ₂ (Allyl) | 5.19 - 5.16 | Multiplet (m) | 2H | - |

| N-CH ₂- (Allyl) | 4.12 | Doublet (d) | 2H | 5.6 |

Data sourced from The Royal Society of Chemistry supplementary information.[8]

Interpretation Insights:

-

Maleimide Protons (δ 6.71): The two protons on the maleimide double bond are chemically equivalent due to the molecule's symmetry. They appear as a sharp singlet because they have no adjacent, non-equivalent protons to couple with. Their downfield shift is attributed to the deshielding effect of the adjacent electron-withdrawing carbonyl groups.

-

Allyl Protons (δ 5.84-5.16 and 4.12): The signals for the allyl group are characteristic. The internal vinyl proton (-CH=) appears as a complex multiplet due to coupling with both the terminal vinyl protons (=CH₂) and the allylic protons (-NCH₂). The two terminal vinyl protons are also a multiplet. The allylic protons (N-CH₂) appear as a doublet, being split only by the adjacent internal vinyl proton.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum reveals the carbon framework of the molecule. In a proton-decoupled spectrum, each unique carbon atom gives a single peak.[12] The chemical shift range is much broader than in ¹H NMR, providing excellent resolution.[6][13]

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Assigned Carbons | Chemical Shift (δ, ppm) |

| C =O (Carbonyl) | 170.3 |

| C H=C H (Maleimide) | 134.2 |

| -C H=CH₂ (Allyl) | 131.5 |

| -CH=C H₂ (Allyl) | 117.7 |

| N-C H₂- (Allyl) | 39.9 |

Data sourced from The Royal Society of Chemistry supplementary information.[8]

Interpretation Insights:

-

Carbonyl Carbons (δ 170.3): This is the most downfield signal, a characteristic chemical shift for carbons in an amide or imide functional group.[12]

-

Olefinic Carbons (δ 134.2 - 117.7): The carbons of the double bonds appear in the typical alkene region of the spectrum. The maleimide carbons are further downfield than the terminal allyl carbon due to the influence of the carbonyl groups.

-

Aliphatic Carbon (δ 39.9): The sp³-hybridized methylene carbon attached to the nitrogen atom appears at the most upfield position, consistent with an alkyl carbon bonded to an electronegative atom.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[14]

Experimental Protocol: FTIR Analysis

-

Technique: Attenuated Total Reflectance (ATR) is often preferred for liquid samples as it requires minimal sample preparation. Alternatively, the sample can be analyzed as a thin liquid film between two salt (NaCl or KBr) plates.

-

Acquisition: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum of the empty ATR crystal or salt plates is recorded first and automatically subtracted from the sample spectrum.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3100 - 3020 | C-H Stretch (sp²) | Alkene (=C-H) | Medium |

| ~2980 - 2850 | C-H Stretch (sp³) | Alkane (-C-H) | Medium |

| ~1770 & ~1700 | C=O Stretch (asymmetric & symmetric) | Imide | Strong |

| ~1640 | C=C Stretch | Alkene | Medium-Weak |

| ~1400 | C-N-C Stretch | Imide | Medium |

| ~830 & ~690 | =C-H Bend (out-of-plane) | Maleimide C=C-H | Strong |

Note: These are typical frequency ranges. Actual values can vary slightly.[15][16][17]

Interpretation Insights:

-

The Carbonyl "Jaws": The most prominent feature in the IR spectrum of a maleimide is the pair of strong C=O stretching bands around 1770 and 1700 cm⁻¹. The presence of two bands (asymmetric and symmetric stretching) is characteristic of a cyclic imide.[15]

-

C-H Stretching Region: A key diagnostic feature is the presence of C-H stretching absorptions both above and below 3000 cm⁻¹. The peaks just above 3000 cm⁻¹ are definitive evidence of sp² C-H bonds (alkenes), while those just below 3000 cm⁻¹ indicate sp³ C-H bonds (the allylic CH₂ group).[18]

-

C=C Stretching: The C=C stretching vibrations for both the maleimide ring and the allyl group appear in the 1600-1680 cm⁻¹ region. These are often of medium to weak intensity.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.[19][20]

Experimental Protocol: Electron Ionization (EI-MS)

-

Ionization Method: Electron Ionization (EI) is a common technique that bombards the molecule with high-energy electrons (typically 70 eV), causing it to ionize and fragment in a reproducible manner.[21]

-

Analysis: The resulting charged fragments are separated based on their mass-to-charge ratio (m/z).

Table 4: Predicted Key Fragments in the EI Mass Spectrum of this compound

| m/z Value | Identity | Notes |

| 137 | [C₇H₇NO₂]⁺˙ | Molecular Ion (M⁺˙) . Confirms the molecular weight.[22] |

| 96 | [M - C₃H₅]⁺ | Loss of the allyl group (radical). |

| 82 | [C₄H₂O₂]⁺˙ | Likely corresponds to the maleimide radical cation. |

| 54 | [C₃H₂O]⁺˙ | Further fragmentation of the maleimide ring. |